molecular formula C16H20O9 B11831225 Ferulic acid O-glucoside

Ferulic acid O-glucoside

Cat. No.: B11831225
M. Wt: 356.32 g/mol
InChI Key: IEMIRSXOYFWPFD-ZSJFXSENSA-N
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Description

Ferulic acid O-glucoside is a naturally occurring compound found in plant cell walls. It is a derivative of ferulic acid, which is a hydroxycinnamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferulic acid O-glucoside can be synthesized through biotransformation using Escherichia coli harboring specific glucosyltransferases. For instance, E. coli harboring AtUGT71C1 can synthesize feruloyl glucoside with a conversion rate of 1.8 μM/h, while E. coli harboring AtUGT72E2 shows a higher conversion rate of 15.8 μM/h for converting ferulic acid into ferulic acid glucoside .

Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms. For example, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are cloned into E. coli to produce ferulic acid from L-tyrosine. This process can be optimized by tuning promoter strength and copy number .

Chemical Reactions Analysis

Enzymatic Conversion to Vanillin Glucoside

FAOG serves as a direct precursor in vanillin biosynthesis. The reaction is catalyzed by vanillin synthase (VpVAN) , a hydratase/lyase enzyme identified in Vanilla planifolia .

Reaction Mechanism:

  • Hydration : Addition of water to the double bond of FAOG, forming a β-hydroxy intermediate.

  • Retro-aldol elimination : Cleavage of the intermediate into vanillin glucoside and acetic acid .

This non-oxidative process occurs without requiring cofactors like ATP or NAD+ . The reaction specificity is notable—VpVAN acts exclusively on ferulic acid and its glucoside, showing no activity toward p-coumaric or caffeic acid derivatives .

Key Data:

SubstrateEnzymeProductsConditionsReference
Ferulic acid O-glucosideVpVANVanillin glucoside, Acetic acidNo cofactors required

Antioxidant Activity

FAOG exhibits antioxidant properties through two primary mechanisms:

Radical Scavenging

The phenolic structure of FAOG enables resonance stabilization of phenoxy radicals, effectively neutralizing reactive oxygen species (ROS) . Comparative studies highlight its activity relative to other phenolic acids:

IC₅₀ Values for Superoxide (O₂⁻) Scavenging:

CompoundIC₅₀ (μM)Notes
Caffeic acid19.64Strongest activity due to o-dihydroxyl groups
Ferulic acid19.64Moderate activity, enhanced by methoxy group
p-Coumaric acid>44.0Weakest activity

While direct IC₅₀ data for FAOG is limited, its structural similarity to ferulic acid suggests analogous radical-quenching capacity.

Metal Ion Chelation

FAOG’s hydroxyl and carboxyl groups enable chelation of Fe(II) and Cu(II), preventing Fenton reactions that generate hydroxyl radicals .

Stability and Degradation Pathways

FAOG undergoes hydrolysis under acidic or enzymatic conditions, releasing free ferulic acid and glucose. This reaction is critical for its bioavailability in biological systems .

Degradation Conditions:

  • Acidic hydrolysis : pH < 3, elevated temperatures .

  • Enzymatic cleavage : β-glucosidases in plant or microbial systems .

Industrial and Biochemical Implications

  • Food flavoring : FAOG’s conversion to vanillin glucoside is exploited in natural vanilla flavor production .

  • Oxidative stress mitigation : FAOG’s antioxidant properties protect plant cells during stress and enhance food shelf-life .

Scientific Research Applications

Chemical Properties and Mechanisms

Ferulic acid O-glucoside is a phenolic compound that exhibits significant antioxidant properties due to its ability to scavenge free radicals. Its structural characteristics allow it to stabilize phenoxy radicals, which are critical in preventing oxidative damage in biological systems. This property is particularly important in therapeutic contexts where oxidative stress plays a role in disease progression.

Pharmacological Applications

1. Antioxidant Activity

This compound demonstrates potent antioxidant activity, which is essential in combating oxidative stress-related diseases such as cancer and diabetes. Research indicates that it can effectively reduce the levels of reactive oxygen species (ROS) and enhance the body's antioxidant defenses .

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have indicated that this compound can modulate cytokine production and reduce inflammation in various models, including rodent studies .

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens, suggesting potential applications in food preservation and therapeutic formulations. Its efficacy against bacteria and fungi has been documented, highlighting its role as a natural preservative .

4. Antidiabetic Effects

Research has shown that this compound can improve insulin sensitivity and lower blood glucose levels in diabetic models. This effect may be attributed to its antioxidant properties that mitigate oxidative stress in pancreatic cells .

Case Study 1: Antioxidant Efficacy

A study investigated the effects of this compound on oxidative stress markers in diabetic rats. The results demonstrated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating enhanced antioxidant capacity .

Case Study 2: Anti-inflammatory Action

In a rodent model of colitis, treatment with this compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to control groups .

Case Study 3: Antimicrobial Activity

Research evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects on bacterial growth, demonstrating its potential as an antimicrobial agent .

Data Table: Comparison of Applications

ApplicationMechanismEvidence Source
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits microbial growth
AntidiabeticImproves insulin sensitivity

Mechanism of Action

Ferulic acid O-glucoside can be compared with other similar compounds such as p-coumaric acid, caffeic acid, and sinapic acid. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. For instance, p-coumaric acid and caffeic acid are also hydroxycinnamic acids but have different hydroxylation patterns, which affect their reactivity and biological functions .

Comparison with Similar Compounds

Ferulic acid O-glucoside stands out due to its enhanced solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

(E)-3-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1

InChI Key

IEMIRSXOYFWPFD-ZSJFXSENSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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